3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide” is a compound used for proteomics research . It has a molecular formula of C12H16N2O2 and a molecular weight of 220.27 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H16N2O2 . This indicates that it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Scientific Research Applications
Enzyme Inhibition and Metabolic Effects
3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide, similar to its structural analogs like 3-aminobenzamide, has been explored for its effect on metabolic processes and enzyme inhibition. Specifically, compounds like 3-aminobenzamide are noted for their ability to inhibit the synthesis of poly(adenosine diphosphate-ribose), potentially elucidating the functions of this biopolymer. However, their application is complicated by the difficulty in finding a dosage that inhibits the target synthetase without affecting other metabolic processes like cell viability, glucose metabolism, and DNA synthesis (Milam & Cleaver, 1984).
Novel Inhibitors of Poly(ADP-ribose) Synthetase
Further research into new inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase identified various benzamides substituted in the 3-position as highly inhibitory compounds. Among these, specific benzamides were found to be competitive inhibitors with significant potency, suggesting a potential pathway for therapeutic intervention in diseases where poly(ADP-ribose) synthetase activity is implicated (Purnell & Whish, 1980).
Designing Single-Molecule and Single-Chain Magnets
The application of this compound derivatives extends into the realm of material science, particularly in designing single-molecule and single-chain magnets. Compounds with similar structural frameworks have been used to coordinate with copper ions, leading to the formation of anionic metalloligands. These, in turn, interact with lanthanide salts to yield complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors, showcasing the potential of such compounds in advanced material applications (Costes, Vendier, & Wernsdorfer, 2010).
Synthesis of Organo-Soluble Polyamides
The compound's derivatives also play a crucial role in the synthesis of new polyamides, demonstrating solubility in various organic solvents and exhibiting high thermal stability. This versatility underscores the compound's utility in creating advanced polymers with specific physical properties for industrial applications (Bera et al., 2012).
Mechanism of Action
properties
IUPAC Name |
3-amino-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRUUUWIXZFJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.